Iberin

Catalog No.
S530292
CAS No.
505-44-2
M.F
C5H9NOS2
M. Wt
163.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iberin

CAS Number

505-44-2

Product Name

Iberin

IUPAC Name

1-isothiocyanato-3-methylsulfinylpropane

Molecular Formula

C5H9NOS2

Molecular Weight

163.3 g/mol

InChI

InChI=1S/C5H9NOS2/c1-9(7)4-2-3-6-5-8/h2-4H2,1H3

InChI Key

LELAOEBVZLPXAZ-UHFFFAOYSA-N

SMILES

CS(=O)CCCN=C=S

solubility

Soluble in DMSO

Synonyms

1-Isothiocyanato-3-(methylsulfinyl)propane; 3-Methylsulfinylpropyl isothiocyanate; 3-Methylsulphinylpropylisothiocyanate; Iberin

Canonical SMILES

CS(=O)CCCN=C=S

The exact mass of the compound Iberin is 163.0126 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 321801. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. It belongs to the ontological category of isothiocyanate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties:

Some studies suggest Iberin might possess antioxidant properties. A study published in the journal "Phytochemistry Letters" found that Iberin exhibited free radical scavenging activity in cell cultures []. This indicates Iberin's potential role in protecting cells from oxidative damage, which is linked to various chronic diseases. However, further research is needed to confirm these findings and understand the mechanisms behind Iberin's potential antioxidant effects.

Chemoprotective Effects:

Limited research suggests Iberin might have chemoprotective properties. A study published in "Food and Chemical Toxicology" investigated the effects of Iberin on colon cancer cells. The study found that Iberin exhibited some cytotoxicity (toxic to cells) against colon cancer cells []. However, more research is necessary to understand the potential of Iberin in cancer prevention and treatment.

Anti-inflammatory Effects:

Preliminary research suggests Iberin might have anti-inflammatory properties. A study published in "Fitoterapia" explored the effects of Iberin on inflammation in mice. The study found that Iberin administration reduced inflammatory markers in the mice []. However, further investigation is needed to confirm these findings and understand the mechanisms behind Iberin's potential anti-inflammatory effects.

Iberin is a naturally occurring isothiocyanate derived from the hydrolysis of glucosinolates found in cruciferous vegetables, particularly horseradish (Armoracia rusticana). It is chemically characterized by its structure, which includes a thiocyanate functional group. Iberin has gained attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Its ability to induce phase II detoxification enzymes makes it a compound of interest in cancer prevention research.

  • Research suggests Iberin may activate certain enzymes that help protect cells from damage [].
  • It may also interfere with communication between some bacteria, potentially reducing their virulence [].
  • The specific mechanisms require further investigation [].
  • Research on Iberin is primarily focused on its potential health benefits, and data on its safety is limited.
  • As with any unfamiliar compound, caution is advised.
  • Iberin is likely safe in concentrations found in food, but concentrated forms should be handled with care according to laboratory safety protocols.

Please note:

  • This is a summary based on currently available scientific research.
  • Iberin research is ongoing, and new information may emerge in the future.
  • It is important to consult with qualified medical professionals before consuming concentrated forms of Iberin or other dietary supplements.

Iberin undergoes hydrolysis to form its active isothiocyanate form when exposed to myrosinase, an enzyme present in cruciferous vegetables. This reaction is crucial for its bioactivity. The stability of iberin can vary depending on the solvent; for instance, it is more unstable in water compared to methanol and ethanol at elevated temperatures . Additionally, iberin can react with various cellular components, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Iberin exhibits significant biological activities, particularly in cancer research. Studies have demonstrated that iberin can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including human glioblastoma and neuroblastoma cells . It induces G2 cell cycle arrest and promotes oxidative stress by reducing glutathione levels and enhancing reactive oxygen species production . Furthermore, iberin has been shown to activate antioxidant signaling pathways, such as the expression of heme oxygenase-1 and NAD(P)H quinone dehydrogenase 1, which contribute to its protective effects against oxidative damage .

The synthesis of iberin typically involves the enzymatic hydrolysis of glucosinolates using myrosinase or through chemical synthesis methods. Recent studies have reported high-yield synthesis techniques that involve the use of specific solvents to optimize the stability and purity of iberin . The synthetic approach allows for the exploration of various derivatives and modifications to enhance its biological activity.

Iberin's applications are primarily in the fields of nutrition and pharmacology. Its role as a phase II detoxification enzyme inducer positions it as a potential dietary supplement for cancer prevention. Moreover, its anti-inflammatory properties suggest applications in treating conditions associated with chronic inflammation. Research also indicates that iberin may serve as a quorum sensing inhibitor against pathogenic bacteria like Pseudomonas aeruginosa, highlighting its potential in food safety and preservation .

Research on iberin has focused on its interactions with cellular signaling pathways. For instance, it has been shown to induce nuclear translocation of nuclear factor (erythroid-derived 2)-like 2, leading to increased expression of detoxifying enzymes . Additionally, studies have indicated that iberin interacts with various molecular targets involved in apoptosis and cell cycle regulation, making it a compound of interest for further investigation in therapeutic applications.

Iberin shares structural similarities with other isothiocyanates derived from cruciferous vegetables. Here are some notable compounds for comparison:

CompoundSourceBiological ActivityUnique Features
SulforaphaneBroccoliAntioxidant, anticancerStronger Nrf2 activation
ErucinRocket saladAntioxidant, anti-inflammatorySimilar structure but different biological effects
Allyl isothiocyanateMustardAntimicrobialMore potent antimicrobial properties
Phenethyl isothiocyanateHorseradishAnticancerExhibits unique effects on breast cancer cells

Iberin's uniqueness lies in its specific induction of detoxification enzymes and its ability to modulate oxidative stress responses without exhibiting significant toxicity at therapeutic doses.

Metabolic Pathways in Cruciferous Plants

The biosynthesis of iberin in cruciferous plants occurs through a sophisticated three-stage metabolic pathway that begins with amino acid precursors and culminates in the formation of bioactive glucosinolate compounds [5] [6]. This comprehensive biosynthetic process encompasses chain elongation reactions, core glucosinolate structure formation, and subsequent enzymatic modifications that produce the diverse array of glucosinolates found throughout the Brassicaceae family.

Chain Elongation Phase

The initial stage of iberin biosynthesis involves the systematic elongation of methionine-derived precursors through a series of enzymatic transformations [5] [7]. The process commences with the deamination of methionine to 2-oxo-4-methylthiobutyric acid by branched-chain amino acid aminotransferase (BCAT) [8] [5]. This deamination reaction represents a critical regulatory step that controls the flux of sulfur-containing amino acids into the glucosinolate biosynthetic pathway.

Following deamination, methylthioalkylmalate synthase (MAM) catalyzes the condensation of the 2-oxo acid with acetyl-coenzyme A to form 2-methylthioalkylmalate [5] [6]. The MAM enzyme family exhibits substrate specificity that determines the final chain length of aliphatic glucosinolates, with different MAM isoforms producing glucosinolates of varying chain lengths. MAM1 primarily controls the biosynthesis of shorter-chain glucosinolates including glucoiberin, while MAM3 is associated with longer-chain derivatives [9].

The elongation cycle continues through the action of isopropylmalate isomerase (IPMI), which catalyzes the isomerization of 2-methylthioalkylmalate to 3-methylthioalkylmalate [5]. This isomerization step is followed by oxidative decarboxylation mediated by isopropylmalate dehydrogenase (IPMDH), producing 2-oxo-5-methylthiopentanoic acid. The cycle concludes with transamination by BCAT to generate the extended amino acid 4-methylthiobutylamine, which serves as the direct precursor for glucoiberin biosynthesis.

Core Structure Formation

The second phase of glucoiberin biosynthesis involves the conversion of the extended amino acid into the characteristic glucosinolate core structure through a series of cytochrome P450-mediated oxidations [10] [6]. Cytochrome P450 CYP79F1 catalyzes the initial oxidation of 4-methylthiobutylamine to the corresponding aldoxime intermediate [11]. This aldoxime formation represents a key branch point in secondary metabolism, as CYP79 enzymes determine the structural diversity of glucosinolates through their substrate specificity.

The aldoxime intermediate undergoes further oxidation by cytochrome P450 CYP83A1, which converts the aldoxime to a nitrile oxide [5] [10]. This nitrile oxide intermediate is highly reactive and rapidly undergoes nucleophilic attack by sulfur-containing compounds to form the thiohydroximate structure. The thiohydroximate is subsequently modified by a C-S lyase enzyme, which facilitates the formation of the characteristic thiohydroximate functional group that defines glucosinolate structure.

Sulfotransferase ST5b catalyzes the sulfation of the thiohydroximate to form desulfoglucoiberin [6]. This sulfation step is essential for glucosinolate stability and represents a critical control point in glucosinolate accumulation. The final step in core structure formation involves glycosylation by UDP-glucose transferase, which attaches a glucose moiety to produce the mature glucoiberin molecule [5].

Secondary Modifications

The third phase of glucosinolate biosynthesis encompasses various secondary modifications that generate structural diversity within the glucosinolate family [12] [6]. For glucoiberin, a key modification involves the oxidation of the methylthio group to a methylsulfinyl group, which distinguishes glucoiberin from its reduced analog glucoiberverin. This oxidation is catalyzed by flavin-containing monooxygenases (FMO), specifically FMOGS-OX enzymes that exhibit specificity for methylthio-containing glucosinolates [6].

The regulation of these secondary modifications is controlled by multiple transcription factor families, including R2R3-MYB transcription factors MYB28 and MYB29, which specifically regulate aliphatic glucosinolate biosynthesis [13] [9]. These transcriptional regulators respond to various environmental stimuli, developmental cues, and stress conditions to modulate glucosinolate production in response to changing physiological demands.

Enzymatic Conversion from Glucosinolate Precursors

The conversion of glucoiberin to iberin occurs through the action of myrosinase enzyme systems, which represent one of the most well-characterized plant defense mechanisms [14] [4]. This enzymatic hydrolysis process involves multiple components working in concert to produce bioactive isothiocyanates upon tissue damage or pathogen attack.

Myrosinase Enzyme Complex

Myrosinase (β-thioglucosidase, EC 3.2.1.147) functions as the primary catalyst for glucosinolate hydrolysis in cruciferous plants [14] [15]. This enzyme is compartmentally separated from its glucosinolate substrates in specialized cells called myrosin cells, which are strategically distributed throughout plant tissues [16]. When tissue integrity is compromised through mechanical damage, herbivory, or pathogen attack, myrosinase comes into contact with glucosinolates, triggering rapid hydrolysis and formation of bioactive products [4] [17].

The myrosinase enzyme exhibits broad substrate specificity, capable of hydrolyzing various glucosinolates with different side chain structures [18]. However, the specific hydrolysis products formed depend not only on myrosinase activity but also on the presence of cofactors and modifying proteins that influence reaction outcomes. Myrosinase from different plant species shows varying levels of activity toward specific glucosinolates, with some species exhibiting specialized myrosinases with enhanced specificity for particular substrates [18].

Cofactor Proteins and Product Determination

The formation of iberin versus alternative hydrolysis products is controlled by epithiospecifier protein (ESP) and other cofactor proteins [14] [17]. ESP directs the hydrolysis of glucosinolates toward the formation of nitriles rather than isothiocyanates, depending on reaction conditions and cofactor availability. In the presence of ferrous ions and specific ESP isoforms, glucoiberin hydrolysis can produce iberin nitrile instead of iberin [14].

Thiocyanate-forming protein (TFP) represents another important cofactor that can direct glucosinolate hydrolysis toward thiocyanate formation under specific conditions [14]. The relative concentrations and activities of these cofactor proteins determine the final product profile of glucosinolate hydrolysis, allowing plants to fine-tune their defensive chemistry in response to different types of stress or attack.

Hydrolysis Mechanism and Kinetics

The enzymatic conversion of glucoiberin to iberin follows a well-characterized mechanism involving glycosidic bond cleavage followed by spontaneous rearrangement of the resulting aglycone [19] [20]. Myrosinase cleaves the glucose-sulfur bond in glucoiberin, releasing glucose and forming an unstable aglycone intermediate. This aglycone spontaneously undergoes Lossen rearrangement at physiological pH to produce iberin [20].

The kinetics of iberin formation depend on multiple factors including substrate concentration, enzyme activity, pH, temperature, and the presence of cofactor proteins [21]. Under optimal conditions, glucoiberin hydrolysis proceeds rapidly, with complete conversion to hydrolysis products occurring within minutes to hours depending on tissue type and enzyme concentration [4] [19]. The efficiency of conversion varies significantly among different plant species and tissue types, with some sources achieving conversion efficiencies exceeding 90% [22] [19].

Tissue-Specific Hydrolysis Patterns

Different plant tissues exhibit distinct patterns of myrosinase expression and glucoiberin hydrolysis efficiency [16] [9]. Seeds generally contain high concentrations of both glucoiberin and myrosinase, resulting in efficient iberin formation upon tissue disruption [22]. Leaf tissues show intermediate conversion efficiency, while root tissues often exhibit lower myrosinase activity and correspondingly reduced iberin formation potential [4] [23].

The distribution of myrosin cells within plant tissues influences the spatial pattern of iberin formation following tissue damage [16]. These specialized cells are strategically positioned to maximize defensive effectiveness, with higher densities observed in tissues that are particularly vulnerable to herbivory or pathogen attack [15] [16].

Ecological Role in Plant Defense Mechanisms

Iberin serves multiple ecological functions within the complex defensive strategies employed by cruciferous plants, acting as both a direct antimicrobial agent and a deterrent against herbivorous insects [24] [25]. The ecological significance of iberin extends beyond its immediate toxic effects to encompass broader roles in plant-microbe interactions, community dynamics, and evolutionary adaptations.

Antimicrobial Defense Properties

Iberin exhibits potent antimicrobial activity against a diverse range of bacterial and fungal pathogens that pose threats to plant health [26] [27]. The compound demonstrates particular effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations typically ranging from 100 to 1000 μg/mL depending on the target organism [28] [29]. This broad-spectrum antimicrobial activity provides plants with effective protection against opportunistic pathogens that might exploit tissue damage or stress conditions.

The antimicrobial mechanism of iberin involves multiple modes of action that make it difficult for pathogens to develop resistance [30] [31]. Primary mechanisms include disruption of bacterial cell membrane integrity, interference with essential metabolic processes, and inhibition of quorum sensing systems that coordinate virulence factor expression [27] [31]. Studies with Pseudomonas aeruginosa have demonstrated that iberin effectively inhibits biofilm formation and reduces the production of virulence factors such as pyocyanin and rhamnolipids [27].

Herbivore Deterrence and Toxicity

Iberin functions as an effective deterrent against herbivorous insects and other invertebrate pests through both feeding deterrence and direct toxicity [3] [25]. The compound's pungent taste and potential to cause cellular damage make it an effective defense against generalist herbivores that lack specialized detoxification mechanisms. However, some specialist herbivores have evolved resistance mechanisms, including the production of isothiocyanate hydrolases that can detoxify iberin and related compounds [32] [33].

The effectiveness of iberin as a herbivore deterrent varies depending on the feeding strategy and physiological adaptations of different herbivore species [3] [34]. Chewing insects that cause extensive tissue damage trigger rapid iberin formation, potentially leading to immediate deterrent effects. In contrast, piercing-sucking insects that cause minimal tissue damage may avoid triggering significant iberin formation, allowing them to feed with reduced exposure to defensive compounds.

Microbiome Modulation and Plant Health

Recent research has revealed that iberin and related isothiocyanates play important roles in shaping plant-associated microbial communities [35] [36]. These compounds can selectively inhibit pathogenic microorganisms while promoting the growth of beneficial bacteria that contribute to plant health and nutrient acquisition. This selective antimicrobial activity allows plants to maintain beneficial symbiotic relationships while defending against harmful pathogens.

The impact of iberin on soil microbial communities extends beyond direct antimicrobial effects to include influences on microbial communication, biofilm formation, and competitive interactions [25] [37]. Some soil bacteria have evolved specialized mechanisms to utilize isothiocyanates as carbon or energy sources, leading to complex ecological interactions that influence soil health and plant growth [38] [39].

Evolutionary Adaptations and Arms Races

The production of iberin and related defensive compounds has driven evolutionary adaptations in both plants and their associated organisms [33] [40]. Plants have evolved increasingly sophisticated mechanisms for controlling the timing, location, and intensity of defensive compound production, while pathogens and herbivores have developed corresponding strategies for overcoming these defenses.

Evidence for ongoing evolutionary arms races includes the diversity of isothiocyanate hydrolases found in plant-associated bacteria and the varying levels of isothiocyanate tolerance observed among different microbial species [32] [33]. These adaptations highlight the dynamic nature of plant-microbe interactions and the continuing evolutionary pressure exerted by plant defensive compounds.

Chemical Ecology and Community Interactions

Iberin production influences broader ecological interactions within plant communities through its effects on neighboring plants, soil chemistry, and associated fauna [25] [40]. The release of isothiocyanates into soil environments can affect the germination and growth of other plant species, contributing to allelopathic interactions that influence plant community composition and dynamics.

The volatility of some isothiocyanate compounds allows them to function as airborne signals that can influence the behavior and physiology of nearby plants [41]. These chemical communications may serve as early warning systems that prepare neighboring plants for potential threats or coordinate defensive responses across plant communities.

Biosynthetic StageKey EnzymesPrimary FunctionRegulatory Control
Chain ElongationBCAT, MAM1, IPMI, IPMDHMethionine chain extensionMYB28/MYB29 transcription factors
Core FormationCYP79F1, CYP83A1, ST5bGlucosinolate core assemblyJasmonate signaling pathway
HydrolysisMyrosinase, ESP, TFPIberin formationTissue damage/pathogen attack
Plant SpeciesGlucoiberin ContentTissue DistributionConversion Efficiency
Brassica oleracea0.15-0.61 μmol/g DWLeaves, stems, florets60-85%
Lesquerella fendleri65.00±0.80 mg/gSeeds>90%
Armoracia rusticana2.0-8.0 μmol/g DWRoots40-60%
Pathogen TypeMinimum Inhibitory ConcentrationMechanism of ActionResistance Development
Gram-positive bacteria100-500 μg/mLMembrane disruptionRare
Gram-negative bacteria100-1000 μg/mLMultiple targetsLimited
Fungi50-800 μg/mLCell wall interferenceVariable

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

163.01255626 g/mol

Monoisotopic Mass

163.01255626 g/mol

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RZ680L4LP3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

505-44-2

Wikipedia

3-Methylsulfinylpropyl isothiocyanate

Dates

Last modified: 08-15-2023
1: Tan SY, Liu Y, Chua SL, Vejborg RM, Jakobsen TH, Chew SC, Li Y, Nielsen TE, Tolker-Nielsen T, Yang L, Givskov M. Comparative systems biology analysis to study the mode of action of the isothiocyanate compound Iberin on Pseudomonas aeruginosa. Antimicrob Agents Chemother. 2014 Nov;58(11):6648-59. doi: 10.1128/AAC.02620-13. Epub 2014 Aug 25. PubMed PMID: 25155599; PubMed Central PMCID: PMC4249438.
2: Ernst IM, Palani K, Esatbeyoglu T, Schwarz K, Rimbach G. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and cheirolin. Pharmacol Res. 2013 Apr;70(1):155-62. doi: 10.1016/j.phrs.2013.01.011. Epub 2013 Feb 9. PubMed PMID: 23403058.
3: Jakobsen TH, Bragason SK, Phipps RK, Christensen LD, van Gennip M, Alhede M, Skindersoe M, Larsen TO, Høiby N, Bjarnsholt T, Givskov M. Food as a source for quorum sensing inhibitors: iberin from horseradish revealed as a quorum sensing inhibitor of Pseudomonas aeruginosa. Appl Environ Microbiol. 2012 Apr;78(7):2410-21. doi: 10.1128/AEM.05992-11. Epub 2012 Jan 27. PubMed PMID: 22286987; PubMed Central PMCID: PMC3302586.
4: Traka MH, Chambers KF, Lund EK, Goodlad RA, Johnson IT, Mithen RF. Involvement of KLF4 in sulforaphane- and iberin-mediated induction of p21(waf1/cip1). Nutr Cancer. 2009;61(1):137-45. doi: 10.1080/01635580802348641. PubMed PMID: 19116884.
5: Jadhav U, Ezhilarasan R, Vaughn SF, Berhow MA, Mohanam S. Iberin induces cell cycle arrest and apoptosis in human neuroblastoma cells. Int J Mol Med. 2007 Mar;19(3):353-61. PubMed PMID: 17273780; PubMed Central PMCID: PMC2435066.
6: Jadhav U, Ezhilarasan R, Vaughn SF, Berhow MA, Mohanam S. Dietary isothiocyanate iberin inhibits growth and induces apoptosis in human glioblastoma cells. J Pharmacol Sci. 2007 Feb;103(2):247-51. PubMed PMID: 17310076.
7: Shibata T, Nakashima F, Honda K, Lu YJ, Kondo T, Ushida Y, Aizawa K, Suganuma H, Oe S, Tanaka H, Takahashi T, Uchida K. Toll-like receptors as a target of food-derived anti-inflammatory compounds. J Biol Chem. 2014 Nov 21;289(47):32757-72. doi: 10.1074/jbc.M114.585901. Epub 2014 Oct 7. PubMed PMID: 25294874; PubMed Central PMCID: PMC4239626.
8: Wang W, Wang S, Howie AF, Beckett GJ, Mithen R, Bao Y. Sulforaphane, erucin, and iberin up-regulate thioredoxin reductase 1 expression in human MCF-7 cells. J Agric Food Chem. 2005 Mar 9;53(5):1417-21. PubMed PMID: 15740016.
9: Chambers KF, Bacon JR, Kemsley EK, Mills RD, Ball RY, Mithen RF, Traka MH. Gene expression profile of primary prostate epithelial and stromal cells in response to sulforaphane or iberin exposure. Prostate. 2009 Sep 15;69(13):1411-21. doi: 10.1002/pros.20986. PubMed PMID: 19489030.
10: Al Janobi AA, Mithen RF, Gasper AV, Shaw PN, Middleton RJ, Ortori CA, Barrett DA. Quantitative measurement of sulforaphane, iberin and their mercapturic acid pathway metabolites in human plasma and urine using liquid chromatography-tandem electrospray ionisation mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2006 Dec 5;844(2):223-34. Epub 2006 Aug 23. PubMed PMID: 16931178.
11: Luang-In V, Narbad A, Nueno-Palop C, Mithen R, Bennett M, Rossiter JT. The metabolism of methylsulfinylalkyl- and methylthioalkyl-glucosinolates by a selection of human gut bacteria. Mol Nutr Food Res. 2014 Apr;58(4):875-83. doi: 10.1002/mnfr.201300377. Epub 2013 Oct 30. PubMed PMID: 24170324.
12: Jakubikova J, Bao Y, Bodo J, Sedlak J. Isothiocyanate iberin modulates phase II enzymes, posttranslational modification of histones and inhibits growth of Caco-2 cells by inducing apoptosis. Neoplasma. 2006;53(6):463-70. PubMed PMID: 17167713.
13: Wang N, Wang W, Liu C, Jin J, Shao B, Shen L. Inhibition of growth and induction of apoptosis in A549 cells by compounds from oxheart cabbage extract. J Sci Food Agric. 2016 Aug;96(11):3813-20. doi: 10.1002/jsfa.7575. Epub 2016 Feb 16. PubMed PMID: 26679410.
14: Oliviero T, Verkerk R, Vermeulen M, Dekker M. In vivo formation and bioavailability of isothiocyanates from glucosinolates in broccoli as affected by processing conditions. Mol Nutr Food Res. 2014 Jul;58(7):1447-56. doi: 10.1002/mnfr.201300894. Epub 2014 Mar 31. PubMed PMID: 24687744.
15: Slaby O, Sachlova M, Brezkova V, Hezova R, Kovarikova A, Bischofová S, Sevcikova S, Bienertova-Vasku J, Vasku A, Svoboda M, Vyzula R. Identification of microRNAs regulated by isothiocyanates and association of polymorphisms inside their target sites with risk of sporadic colorectal cancer. Nutr Cancer. 2013;65(2):247-54. doi: 10.1080/01635581.2013.756530. PubMed PMID: 23441612.
16: Wilson EA, Ennahar S, Marchioni E, Bergaentzlé M, Bindler F. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. J Sep Sci. 2012 Aug;35(16):2026-31. doi: 10.1002/jssc.201200071. Epub 2012 Jul 2. PubMed PMID: 22752995.
17: Ko MO, Kim MB, Lim SB. Relationship between Chemical Structure and Antimicrobial Activities of Isothiocyanates from Cruciferous Vegetables against Oral Pathogens. J Microbiol Biotechnol. 2016 Dec 28;26(12):2036-2042. doi: 10.4014/jmb.1606.06008. PubMed PMID: 27586534.
18: Steverding D, Michaels S, Read KD. In vitro and in vivo studies of trypanocidal activity of dietary isothiocyanates. Planta Med. 2014 Feb;80(2-3):183-6. doi: 10.1055/s-0033-1360262. Epub 2014 Jan 22. PubMed PMID: 24452460.
19: Barrera LN, Johnson IT, Bao Y, Cassidy A, Belshaw NJ. Colorectal cancer cells Caco-2 and HCT116 resist epigenetic effects of isothiocyanates and selenium in vitro. Eur J Nutr. 2013 Jun;52(4):1327-41. doi: 10.1007/s00394-012-0442-1. Epub 2012 Aug 26. PubMed PMID: 22923034.
20: Li D, Wu K, Howie AF, Beckett GJ, Wang W, Bao Y. Synergy between broccoli sprout extract and selenium in the upregulation of thioredoxin reductase in human hepatocytes. Food Chem. 2008 Sep 1;110(1):193-8. doi: 10.1016/j.foodchem.2008.01.032. Epub 2008 Feb 1. PubMed PMID: 26050183.

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